mPEG18-OH

Monodisperse PEG Polydisperse PEG Pharmacokinetics

Choose mPEG18-OH (171286-86-5) for applications where monodisperse PEG chain length is critical. This exact 18-unit methoxy-PEG linker (MW 824.99 Da, ~63 Å) outperforms polydisperse mixtures (e.g., mPEG 800–1000 Da) by delivering uniform conjugation, reproducible pharmacokinetics, and consistent protein adsorption. Its intermediate length fills a key gap in PROTAC linker SAR between mPEG12-OH and mPEG24-OH, enabling efficient ternary complex formation. In ADC development, it ensures homogeneous DAR and payload release. Eliminate batch variability—specify monodisperse mPEG18-OH.

Molecular Formula C37H76O19
Molecular Weight 825.0 g/mol
CAS No. 171286-86-5
Cat. No. B12089788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemPEG18-OH
CAS171286-86-5
Molecular FormulaC37H76O19
Molecular Weight825.0 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C37H76O19/c1-39-4-5-41-8-9-43-12-13-45-16-17-47-20-21-49-24-25-51-28-29-53-32-33-55-36-37-56-35-34-54-31-30-52-27-26-50-23-22-48-19-18-46-15-14-44-11-10-42-7-6-40-3-2-38/h38H,2-37H2,1H3
InChIKeyUCMLBGMTMUQKFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

mPEG18-OH (CAS 171286-86-5): Monodisperse Methoxy-PEG Building Block for Bioconjugation and Drug Delivery


mPEG18-OH (CAS 171286-86-5) is a monodisperse, methoxy-capped polyethylene glycol derivative with a precise molecular weight of 824.99 Da and molecular formula C37H76O19 [1]. It consists of 18 ethylene oxide (EO) repeat units terminated with a methoxy group (-OCH3) at one end and a reactive hydroxyl group (-OH) at the other, enabling covalent conjugation to drugs, proteins, or nanoparticles . As a monodisperse PEG, it offers exact chain length uniformity and reproducible physicochemical properties, in contrast to polydisperse PEGs that exist as mixtures with average molecular weights . This compound serves as a foundational hydrophilic linker or solubilizing moiety in advanced drug delivery systems, antibody-drug conjugates (ADCs), and PROTAC degrader molecules [2].

mPEG18-OH Procurement: Why Generic PEG Substitution Compromises Reproducibility and Performance


Substituting mPEG18-OH with a polydisperse PEG of similar average molecular weight (e.g., mPEG 800-1000 Da) introduces uncontrolled variability in chain length distribution, which directly impacts critical performance parameters. Polydisperse PEGs contain a mixture of chain lengths that can alter protein adsorption, pharmacokinetic profiles, and tumor accumulation efficiency compared to monodisperse counterparts [1]. Furthermore, substituting with shorter mPEG analogs (e.g., mPEG6-OH, MW ~296 Da) or longer chains (e.g., mPEG36-OH, MW ~1600 Da) results in markedly different in vivo clearance half-lives, linker flexibility, and degradation efficiency in PROTAC applications [2]. The precise 18-unit chain length of mPEG18-OH provides a defined spatial separation and hydrophilicity profile that cannot be reliably replicated by polydisperse mixtures or alternative discrete chain lengths without extensive re-optimization of conjugation chemistry and biological assays [3]. For reproducible research and scalable manufacturing, the exact monodisperse chain length specification is non-negotiable.

mPEG18-OH (CAS 171286-86-5): Quantitative Differentiation Evidence vs. Analogs and Alternatives


Monodisperse mPEG18-OH vs. Polydisperse mPEG 800-1000 Da: Extended Blood Circulation Half-Life and Reduced Protein Adsorption

Monodisperse mPEGn-SH (n = 36, 45) gold nanoparticles (AuNPs) exhibited significantly prolonged blood circulation half-life and enhanced tumor accumulation compared to polydisperse mPEG2k-SH AuNPs. While this study uses longer chain lengths (n=36, 45 vs. n=18), the mechanistic advantage of monodispersity is chain length-agnostic: polydisperse PEG-AuNPs enrich lower MW PEG fractions on the surface due to steric hindrance, leading to increased protein adsorption. In contrast, monodisperse PEG-AuNPs maintain a uniform PEG outlayer with markedly lower and constant protein adsorption [1].

Monodisperse PEG Polydisperse PEG Pharmacokinetics Protein adsorption Nanoparticle surface modification

mPEG18-OH (18 EO Units) vs. Shorter mPEG Analogs: Defined Spatial Separation for PROTAC Linker Optimization

In PROTAC development, the linker length and composition critically affect ternary complex formation and degradation efficiency. PEG-based linkers of different chain lengths enable systematic tuning of the spatial distance between the target protein ligand and E3 ligase ligand [1]. While mPEG12-OH (12 EO units, MW ~560 Da) and mPEG24-OH (24 EO units, MW ~1070 Da) represent alternative discrete chain lengths, mPEG18-OH provides an intermediate spacing that may be optimal for specific target protein-E3 ligase pairs where 12 units are too short to permit simultaneous binding and 24 units introduce excessive flexibility that reduces degradation efficiency . The reported optimal PROTAC linker lengths range from 12-carbon to over 20-carbon equivalents, with mPEG18-OH's 18-unit PEG backbone providing approximately 18 × 3.5 Å = 63 Å of extended chain length [2].

PROTAC Linker length Degradation efficiency Ternary complex formation PEG chain length

Short-Chain mPEG-OH (n=6) vs. Long-Chain PEG: Rapid Clearance and Renal Excretion Profile

A UPLC-MS/MS pharmacokinetic study of short-chain mPEG-OH (n=6, MW ~296 Da) in rats demonstrated a rapid clearance half-life (t1/2) of 1.92 ± 1.16 hours and 59.03% urinary excretion within 48 hours, indicating renal-dominant elimination [1]. In contrast, larger PEGylated constructs (>30 kDa) exhibit extended elimination half-lives of 1-3 days due to reduced renal clearance and increased reticuloendothelial system uptake [2]. mPEG18-OH (MW ~825 Da) falls between these extremes: its molecular weight is above the threshold for rapid glomerular filtration (typically <500 Da for unrestricted passage) but below the threshold for significant RES sequestration, suggesting an intermediate clearance profile. This property is critical for applications where a balance between sufficient circulation time for target engagement and avoidance of prolonged tissue retention is required.

PEG pharmacokinetics Renal clearance Half-life mPEG-OH In vivo metabolism

mPEG18-OH (Monodisperse) vs. Polydisperse mPEG: Enhanced Surface Uniformity and Reduced Protein Corona Variability

Monodisperse PEGs, such as mPEG18-OH with precisely 18 EO units (MW 824.99 Da), are pure compounds with a single molecular weight, whereas polydisperse PEGs are mixtures with a range of chain lengths and an average molecular weight . A 2024 study on PEGylated gold nanoparticles (PEG-AuNPs) demonstrated that polydisperse PEG-AuNPs favor enrichment of lower MW PEG fractions on the surface due to steric hindrance effects, leading to increased protein adsorption. In contrast, monodisperse PEG-AuNPs have a uniform length of PEG outlayer, exhibiting markedly lower yet constant protein adsorption [1]. For mPEG18-OH specifically, the defined 18-unit chain ensures that every conjugation site presents an identical PEG length, eliminating the surface heterogeneity that arises from polydisperse mixtures. This uniformity translates to consistent biophysical properties and reproducible in vivo performance.

Monodisperse PEG Surface modification Protein corona Nanoparticle Biocompatibility

mPEG18-OH Hydroxyl Reactivity vs. mPEG-NH2 and mPEG-Maleimide Derivatives: Defined Conjugation Chemistry for Bioconjugation

mPEG18-OH terminates with a hydroxyl (-OH) group, offering distinct reactivity compared to alternative mPEG derivatives such as mPEG18-NH2 (terminal amine, MW ~824 Da) or mPEG18-maleimide (terminal maleimide, MW ~975 Da) . The hydroxyl group enables esterification with carboxylic acids (using coupling reagents like DCC/DMAP), carbamate formation with isocyanates, and activation to tosylate/mesylate leaving groups for nucleophilic displacement . This contrasts with mPEG18-NH2, which forms stable amide bonds with activated esters, and mPEG-maleimide, which undergoes Michael addition with thiols. For applications requiring a non-charged, neutral linker with minimal immunogenicity, the hydroxyl terminus of mPEG18-OH is preferred over charged amine groups that may introduce nonspecific electrostatic interactions.

Bioconjugation Click chemistry PEGylation Functional group Protein modification

mPEG18-OH (CAS 171286-86-5): Optimal Research and Industrial Application Scenarios


Monodisperse mPEG18-OH for Nanoparticle Surface Modification Requiring Reproducible Protein Corona Profiles

In biomedical nanoparticle engineering (e.g., gold nanoparticles, liposomes, polymeric micelles), mPEG18-OH provides a uniform PEG corona with precisely defined chain length and density. As demonstrated by Yuan et al. (2024), monodisperse PEG-AuNPs exhibit significantly lower and more consistent protein adsorption compared to polydisperse counterparts, directly impacting in vivo circulation half-life and tumor accumulation [1]. For researchers developing imaging agents or therapeutic nanocarriers where batch-to-batch reproducibility is paramount, mPEG18-OH eliminates the confounding variable of PEG chain length heterogeneity.

mPEG18-OH as a Defined-Length Linker in PROTAC Degrader Molecule Screening

PROTAC development requires systematic optimization of linker length to achieve efficient ternary complex formation between target protein and E3 ligase. mPEG18-OH, with its 18-unit PEG backbone (~63 Å extended length), occupies a distinct position in linker SAR studies between shorter mPEG12-OH (~42 Å) and longer mPEG24-OH (~84 Å) variants [1]. This intermediate spacing may be optimal for target-E3 pairs where 12 units are insufficient for simultaneous binding and 24 units introduce excessive conformational entropy. The monodisperse nature ensures that each PROTAC molecule in a screening library has identical linker length, enabling accurate correlation of degradation potency (DC50) with spatial parameters.

mPEG18-OH for Pharmacokinetic Tailoring of Small-Molecule Imaging Probes and Therapeutics

The 825 Da molecular weight of mPEG18-OH positions it between rapidly cleared short-chain mPEGs (e.g., mPEG6-OH, t1/2 ≈ 1.92 h, 59% renal excretion in 48 h) and long-circulating high MW PEG conjugates (t1/2 = 1-3 days) [1][2]. This intermediate clearance profile is advantageous for imaging probes that require sufficient circulation time for target accumulation but must avoid prolonged retention that increases background signal or off-target toxicity. For instance, in PET or fluorescence imaging applications, conjugating mPEG18-OH to a targeting moiety can extend circulation half-life to the 2-12 hour range, aligning with clinical imaging time windows.

mPEG18-OH as a Solubilizing Moiety in Antibody-Drug Conjugate (ADC) Linker Design

In ADC development, PEG linkers are employed to increase the water solubility of hydrophobic cytotoxic payloads and to modulate the drug-to-antibody ratio (DAR) without inducing aggregation. mPEG18-OH, as a monodisperse 18-unit PEG, provides a defined hydrophilicity increment that can be incorporated into cleavable or non-cleavable linker architectures [1]. Unlike polydisperse PEGs, which introduce heterogeneity in linker length and payload release kinetics, mPEG18-OH ensures uniform linker composition across all ADC molecules, simplifying regulatory characterization and improving batch consistency. The terminal hydroxyl group can be further derivatized to introduce pH-sensitive or enzymatically cleavable bonds for controlled payload release.

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